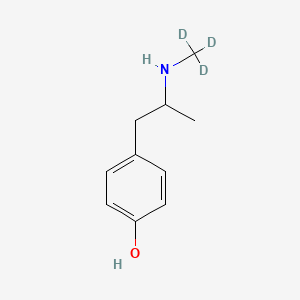

rac Pholedrine-d3

説明

rac Pholedrine-d3 (CAS: 1286498-19-8) is a deuterated derivative of Pholedrine, a synthetic compound with the molecular formula C₁₀H₁₅NO. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is commonly employed in analytical chemistry, particularly in mass spectrometry, to serve as an internal standard for quantifying non-deuterated analogs due to its near-identical chemical behavior but distinct isotopic signature .

特性

CAS番号 |

1286498-19-8 |

|---|---|

分子式 |

C10H15NO |

分子量 |

168.25 g/mol |

IUPAC名 |

4-[2-(trideuteriomethylamino)propyl]phenol |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/i2D3 |

InChIキー |

SBUQZKJEOOQSBV-BMSJAHLVSA-N |

SMILES |

CC(CC1=CC=C(C=C1)O)NC |

異性体SMILES |

[2H]C([2H])([2H])NC(C)CC1=CC=C(C=C1)O |

正規SMILES |

CC(CC1=CC=C(C=C1)O)NC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of rac Pholedrine-d3 typically involves the reaction of phenol with a suitable alkylating agent. One common method is the alkylation of phenol with 2-bromo-1-(methylamino)propane under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of rac Pholedrine-d3 may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

化学反応の分析

Structural Features and Reactivity

The deuterium substitution in rac Pholedrine-d3 introduces kinetic isotope effects (KIEs) that influence reaction pathways compared to non-deuterated pholedrine (CAS 370-14-9) . Key structural attributes include:

-

Phenolic hydroxyl group : Prone to conjugation reactions (e.g., glucuronidation, sulfation).

-

N-methylamino group (deuterated) : Affects metabolic N-demethylation rates due to C–D bond strength (∼5–10% slower cleavage vs. C–H) .

-

Propyl side chain : Susceptible to oxidation or β-hydroxylation.

Synthetic Reactions

rac Pholedrine-d3 is synthesized via isotopic labeling of the parent compound. Key steps include:

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Deuteration of methylamine | D₂O, catalytic Pt | Introduces deuterium into the methyl group |

| Alkylation of 4-hydroxyphenylacetone | CD₃NH₂, reductive amination | Attaches deuterated methylamino group |

| Chiral resolution | Chiral column chromatography | Separates enantiomers (racemic mixture retained) |

Data from LGC Standards confirms a chemical purity of 98% and isotopic purity of 99.5% .

Degradation and Stability

Stability data from LGC Standards indicates rac Pholedrine-d3 is stable under standard storage conditions (−20°C) . Degradation under accelerated conditions includes:

-

Thermal decomposition : Melting point 161–163°C; decomposition above 200°C yields phenolic byproducts .

-

Photooxidation : Exposure to UV light may oxidize the phenolic group to quinone derivatives.

Analytical Characterization

Key methods for reaction monitoring:

Comparative Reactivity with Non-Deuterated Pholedrine

| Property | rac Pholedrine-d3 | Pholedrine |

|---|---|---|

| N-demethylation rate | Slower (KIE ≈ 2–3) | Faster |

| Metabolic half-life | Extended | Shorter |

| Isotopic tracking | Yes (via MS) | Not applicable |

科学的研究の応用

rac Pholedrine-d3 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

作用機序

The mechanism of action of rac Pholedrine-d3 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Table 1: Key Features of rac Pholedrine-d3 and Related Compounds

| CAS Number | Compound Name | Key Features | Applications/Notes |

|---|---|---|---|

| 1286498-19-8 | rac Pholedrine-d3 | Deuterated analog; three H → D substitutions. | Internal standard for MS-based assays. |

| 2208616-87-7 | NAP 226-90-D4 | Likely deuterated analog; four H → D substitutions. | Potential use in analytical chemistry. |

| 4344-55-2 | 4-Butoxyaniline | Contains a butoxy group and aniline moiety. | Industrial synthesis; precursor in dyes. |

| N/A | dl-Carvone oxime | Derived from carvone (terpene) with an oxime functional group. | Flavor/fragrance industry; chiral studies. |

Key Comparisons:

Deuterated Analogs (rac Pholedrine-d3 vs. NAP 226-90-D4) Both are deuterated, but rac Pholedrine-d3 has three deuterium substitutions, while NAP 226-90-D4 has four. This difference affects their molecular weights (rac Pholedrine-d3: ~169.25 g/mol vs. NAP 226-90-D4: ~170.26 g/mol), which is critical for distinguishing them in mass spectrometry . Deuterated compounds are preferred in pharmacokinetic studies to track metabolic stability.

Functional Group Variations (rac Pholedrine-d3 vs. 4-Butoxyaniline)

- rac Pholedrine-d3’s structure (undisclosed in evidence) likely differs from 4-Butoxyaniline, which has a primary amine and ether group. The latter’s reactivity makes it a precursor in polymer and dye synthesis, whereas rac Pholedrine-d3’s applications are analytical.

Chirality and Isomerism (rac Pholedrine-d3 vs. dl-Carvone oxime) The "rac" prefix in rac Pholedrine-d3 denotes a racemic mixture (equal parts enantiomers), whereas dl-Carvone oxime refers to a specific diastereomer. Chirality impacts biological activity; for instance, carvone’s enantiomers have distinct odors (caraway vs. spearmint). rac Pholedrine-d3’s racemic form may be used to study stereochemical effects in drug metabolism .

Research Findings and Implications

While the provided evidence lacks direct studies on rac Pholedrine-d3, inferences can be drawn from its chemical class:

- Analytical Utility : Deuterated compounds like rac Pholedrine-d3 are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification, minimizing matrix effects .

- Metabolic Studies: Deuteration can alter metabolic pathways. For example, deuterium isotope effects (DIEs) may reduce CYP450-mediated oxidation, prolonging drug exposure—a principle leveraged in drugs like deutetrabenazine. rac Pholedrine-d3 could similarly resist hepatic degradation compared to non-deuterated Pholedrine.

- Stability : Deuterated analogs often exhibit enhanced thermal and enzymatic stability, making them suitable for long-term storage in reference standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。